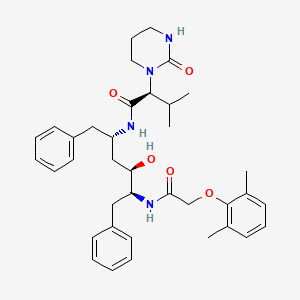![molecular formula C10H13IN2O5 B15292930 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified oxolane ring. The presence of iodine and methoxy groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and oxolane compounds.
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol or other methoxy donors in the presence of catalysts.
Cyclization: The final step involves cyclization to form the oxolane ring, which is facilitated by specific reaction conditions such as temperature and pH control.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of hydrolyzed products.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The iodine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13IN2O5 |
|---|---|
Peso molecular |
368.12 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-17-8-7(15)5(4-11)18-9(8)13-3-2-6(14)12-10(13)16/h2-3,5,7-9,15H,4H2,1H3,(H,12,14,16)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
CFYDJUFIBSHGPJ-ZOQUXTDFSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O |
SMILES canónico |
COC1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




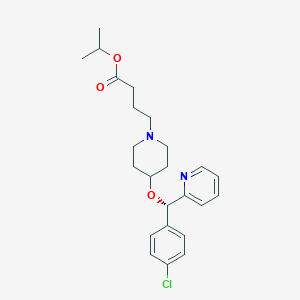

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
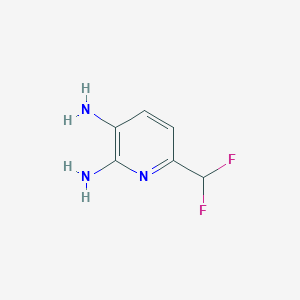
![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
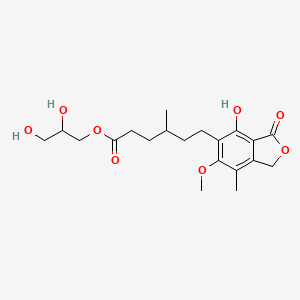
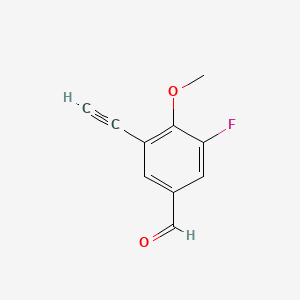
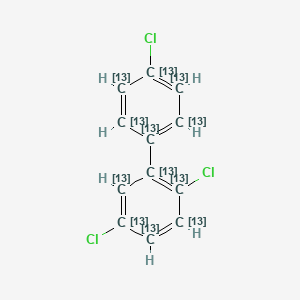
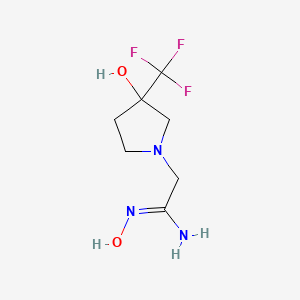
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
